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molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B023003
M. Wt: 246.23 g/mol
InChI Key: FEZSDEWFHLIIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04911862

Procedure details

Subsequently, 6.8 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid was heated under reflux for 14 hours in 150 ml of 48% hydrobromic acid and 80 ml of dioxane. The volatile components were removed by evaporator, and the residue was washed several times with water to give 6.10 g (yield 95%) of the desired 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C>Br.O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
Br
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile components were removed by evaporator
WASH
Type
WASH
Details
the residue was washed several times with water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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